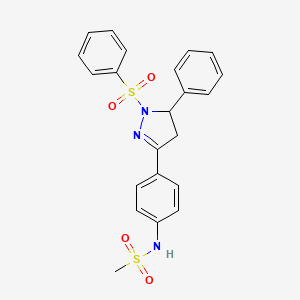

N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

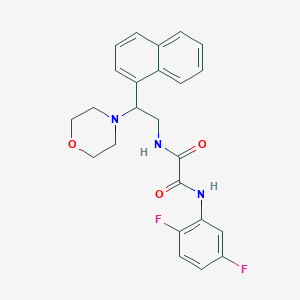

"N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex organic compound featuring a methanesulfonamide group attached to a substituted pyrazoline ring system

Mechanism of Action

Target of Action

The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It plays a crucial role in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway . When the NLRP3 inflammasome is activated, it can produce a number of proinflammatory factors including IL-1β, as well as neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS) . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6, which contribute to neuronal cell death and injuries .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound leads to a decrease in the production of proinflammatory factors and neurotoxic mediators . This could potentially reduce inflammation and neuronal cell death, providing a therapeutic strategy for neuroinflammatory diseases .

Preparation Methods

Synthetic routes and reaction conditions:

The synthesis typically begins with the formation of the pyrazoline core. This can be achieved by the reaction of hydrazine derivatives with α,β-unsaturated ketones.

The next steps involve the phenyl sulfonylation at specific positions on the pyrazoline ring, which is often achieved through a sulfonation reaction using reagents like phenylsulfonyl chloride in the presence of a base, usually pyridine or triethylamine.

Final steps include the attachment of the methanesulfonamide group, utilizing a nucleophilic substitution reaction where methanesulfonyl chloride reacts with an amine precursor under mild conditions.

Industrial production methods:

Industrial production typically mirrors laboratory synthesis but is scaled up. Key considerations include the efficiency of the sulfonation steps, yield optimization, and ensuring the purity of intermediates and final products. Often, continuous flow processes are used to increase yield and streamline the synthesis.

Chemical Reactions Analysis

Types of reactions it undergoes:

Oxidation: : Can occur at specific reactive sites within the pyrazoline ring or sulfonamide groups, potentially using oxidizing agents like hydrogen peroxide or permanganate.

Reduction: : May involve the reduction of any accessible nitro groups to amines, or reduction of the sulfone group to a sulfide.

Substitution: : Likely at the phenyl rings or sulfonamide moiety, typically through electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used:

Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substituting Agents: : Various electrophiles or nucleophiles, depending on the reaction conditions.

Major products formed from these reactions:

Oxidative products could include sulfoxides or sulfones.

Reductive products might feature reduced nitro derivatives or sulfide forms.

Substitution reactions typically yield a variety of substituted phenyl derivatives.

Scientific Research Applications

"N-(4-(5-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" finds diverse applications across:

Chemistry:

As a reagent in organic synthesis due to its reactive sites.

Its structural framework serves as a precursor for more complex molecules.

Biology:

Investigated for potential enzyme inhibition or binding to specific biological targets due to its sulfonamide group.

Utilized in binding studies to understand protein-ligand interactions.

Medicine:

Examined for therapeutic potential as it might exhibit activity against specific enzymes or receptors.

Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry:

Used in the development of agrochemicals or materials science.

Comparison with Similar Compounds

N-phenylmethanesulfonamide

5-phenyl-1-(phenylsulfonyl)pyrazoline

Various sulfonamide derivatives: : Like sulfanilamide or sulfamethoxazole.

Properties

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-30(26,27)24-19-14-12-17(13-15-19)21-16-22(18-8-4-2-5-9-18)25(23-21)31(28,29)20-10-6-3-7-11-20/h2-15,22,24H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIGUBAPAFBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-benzyl-3-((trimethylsilyl)ethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2758946.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2758950.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2758951.png)

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)

![2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl]-N-(2-methylpropyl)acetamide hydrochloride](/img/structure/B2758955.png)

![1-((2-chloro-6-fluorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2758961.png)